molecular formula C11H13NO2 B1170965 Hydroxyzine dihydrochloride CAS No. 163837-37-4

Hydroxyzine dihydrochloride

Cat. No. B1170965
CAS RN: 163837-37-4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

A histamine H1 receptor antagonist that is effective in the treatment of chronic urticaria, dermatitis, and histamine-mediated pruritus. Unlike its major metabolite CETIRIZINE, it does cause drowsiness. It is also effective as an antiemetic, for relief of anxiety and tension, and as a sedative.

Scientific Research Applications

Green Approach to Detection

A green method has been developed for detecting hydroxyzine dihydrochloride in pharmaceutical forms. This involves a color development process using microwave-assisted procedures, with spectrophotometric measurement at 750nm. This method is applicable for periodic determination in pharmaceutical forms (Mumtaz, Hussain, & Yasir, 2014).

Topical Delivery Evaluation

Hydroxyzine HCl's controlled release in a topical delivery system can reduce side effects and minimize percutaneous absorption. This study used the Microsponge Delivery System, producing microsponges with high encapsulation efficiency, and tested on rabbits for histamine-sensitized skin inflammation (Rizkalla, Aziz, & Soliman, 2011).

Spectrophotometric Determination

A spectrophotometric method based on ion-pair formation with orange II as an agent was developed for determining this compound in pharmaceuticals. The method is sensitive, selective, and accurate, validated for commercial tablet analysis (Rajendraprasad, Basavaiah, Vinay, & Revanasiddappa, 2019).

Electrochemical Oxidation Study

The electrochemical oxidation of this compound at a carbon paste electrode was explored. A differential pulse anodic voltammetric method was developed, enabling determination in tablets and spiked human urine (Zayed, Al-Talhi, & Al Thagafi, 2018).

Crystal Structure Analysis

The crystal structure of this compound was analyzed using synchrotron X-ray powder diffraction and density functional techniques. The study revealed alternating polar and nonpolar layers in the crystal structure, dominated by hydrogen bonds (Krueger, Kaduk, Gindhart, & Blanton, 2018).

Fast Dissolving Tablet Development

Hydroxyzine hydrochloride was developed into fast-dissolving tablets using a factorial design model. The taste-masked formula was optimized for disintegration time and in vitro drug release, showing promising results for improved patient compliance (Sarfaraz, Dhruv, Doddayya, & Ahmed Khan, 2020).

Postmortem Redistribution Study

A study on postmortem redistribution of hydroxyzine showed that it is prone to moderate postmortem redistribution. Concentrations in peripheral and central blood, as well as in the liver, were analyzed in medical examiner cases (McIntyre, Mallett, Trochta, & Morhaime, 2013).

properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOMHKZSQFYSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68-88-2 (Parent)
Record name Hydroxyzine hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203
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DSSTOX Substance ID

DTXSID2040737
Record name Hydroxyzine dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2192-20-3, 163837-37-4, 163837-38-5
Record name Hydroxyzine hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyzine dihydrochloride, (-)-
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Record name Hydroxyzine dihydrochloride, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride (1:2)
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Record name Hydroxyzine dihydrochloride
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Record name Hydroxyzine dihydrochloride
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Record name HYDROXYZINE DIHYDROCHLORIDE
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Record name HYDROXYZINE DIHYDROCHLORIDE, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name HYDROXYZINE DIHYDROCHLORIDE, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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